Arabic gum, also known as gum acacia, is a natural exudate obtained primarily from the stems and branches of Acacia senegal and Acacia seyal trees. It is a complex mixture of high-molecular-weight polysaccharides and glycoproteins, which are primarily arabinogalactan-proteins. This biopolymer is characterized by its neutral to slightly acidic nature and is composed of various sugars, including arabinose, galactose, rhamnose, and glucuronic acid. Historically, Arabic gum has been utilized since ancient times for various purposes, including as an adhesive in mummification practices by the Ancient Egyptians .
The physical properties of Arabic gum include:
Arabic gum exhibits various chemical behaviors due to its polysaccharide composition. It reacts with strong oxidizing agents and can precipitate out of solution when mixed with ferric salts or other specific reagents. The hydrolysis of Arabic gum yields simple sugars such as galactose and arabinose, which are important for various biochemical processes . Furthermore, it can gel or jelly upon interaction with certain compounds like gelatin or sodium silicate .
Arabic gum has been studied for its biological properties, which include:
Arabic gum is harvested from Acacia trees through a process called tapping, where incisions are made in the bark to allow the sap to exude. This sap is then collected once it hardens into a gum-like substance. The extraction process does not harm the tree significantly, allowing for sustainable harvesting practices. After collection, the gum is cleaned, dried, and processed into various forms suitable for commercial use .
Arabic gum has a wide range of applications across various industries:
Interaction studies on Arabic gum have highlighted its compatibility with various substances:
Arabic gum shares similarities with several other natural gums and polysaccharides. Here’s a comparison highlighting its unique features:
Compound | Source | Main Components | Unique Features |
---|---|---|---|
Arabic Gum | Acacia senegal/seyal | Arabinogalactan-proteins | High solubility; versatile emulsifier |
Xanthan Gum | Xanthomonas campestris | Xylose, glucose | High viscosity; used as thickener |
Guar Gum | Cyamopsis tetragonoloba | Galactomannan | Excellent thickening properties |
Locust Bean Gum | Ceratonia siliqua | Galactomannan | Forms gels; often used in dairy products |
Carrageenan | Red seaweeds (Chondrus crispus) | Sulfated polysaccharides | Gel-forming ability; used in dairy |
Arabic gum's distinct composition allows it to function effectively as both an emulsifier and thickener while being safe for consumption, making it particularly valuable in food applications compared to other gums that may have more specific uses or limitations .
Component | Molecular Weight | Protein Content (%) | Emulsification Role | Interfacial Behavior | Stability Mechanism | References |
---|---|---|---|---|---|---|
High Molecular Weight AGP | ~2 × 10⁶ g/mol | 11.8 | Primary emulsifier | Strong adsorption | Steric stabilization | [1] [2] [3] |
Protein-Rich Fraction | Variable | 28-41 | Enhanced stability | Preferential adsorption | Protein network formation | [25] |
Arabinogalactan Peptide | 2.86 × 10⁵ g/mol | 0.35 | Bulk structure | Limited activity | Viscosity contribution | [21] |
Hydrophobic Interactions | CH...π interactions | Protein-mediated | Interfacial anchoring | Hydrophobic anchoring | Cross-linking | [2] |
Interfacial Adsorption | Irreversible | Protein-driven | Surface coverage | 15.8% of total gum | Monolayer formation | [5] |
Droplet Size | Size-dependent | AGP-dependent | Stability factor | Smaller with higher AGP | Long-term stability | [25] |
Arabic gum exhibits moderate antioxidant activity primarily through endogenous phenolic compounds and enhanced functionality achieved via phenolic acid grafting using laccase-mediated enzymatic processes [8] [10]. The native polysaccharide contains approximately 2.7 ± 0.2 milligrams of total phenolic compounds per gram, with naturally occurring polyphenols contributing to radical scavenging capacity through multiple mechanistic pathways [8] [11]. These phenolic constituents demonstrate antioxidant activity through hydroxyl group donation, metal ion chelation, and interruption of radical chain reactions that mitigate oxidative stress [10] [13].
Enzymatic grafting of specific phenolic acids significantly enhances the antioxidant properties of Arabic gum, with gallic acid, caffeic acid, and ferulic acid representing the most effective compounds for bioconjugation [8]. Laccase-catalyzed grafting increases total phenolic content to 22.4 ± 0.8, 19.8 ± 0.6, and 18.7 ± 0.2 milligrams per gram for gallic acid, caffeic acid, and ferulic acid respectively after four hours of enzymatic treatment [8]. The antioxidant ranking follows the order gallic acid > caffeic acid > ferulic acid, correlating with the number and position of hydroxyl groups available for radical neutralization [8].
Table 3: Antioxidant Capacity of Arabic Gum by Multiple Assay Methods
Assay Method | Units | A. senegal Range | A. seyal Range | Correlation with FRAP (r) | References |
---|---|---|---|---|---|
Total Phenolic Content (TPC) | mg GA/100 g DW | 2679 ± 644 - 11933 ± 38 | 1281.3 ± 5.5 - 7550 ± 50 | 0.98 | [10] [47] |
DPPH Radical Scavenging | mg TE/100 g DW | 71.7 ± 0.3 - 72.2 ± 0.7 | 36.8 ± 0.3 - 91.3 ± 0.5 | - | [10] [47] |
FRAP | mg TE/100 g DW | 119.5 ± 1.0 - 162.5 ± 1.1 | 76.0 ± 1.0 - 375.9 ± 0.4 | - | [10] [47] |
CUPRAC | mg TE/100 g DW | 211.6 ± 0.8 - 223.6 ± 1.0 | 132 ± 1 - 521.7 ± 1.2 | 0.99 | [10] [47] |
ORAC | µM TE/100 mg DW | 976.6 ± 4.8 - 1451 ± 61 | 281 ± 13 - 3266 ± 7 | 0.93 | [10] [47] |
The antioxidant mechanisms involve multiple cellular pathways including enhancement of endogenous antioxidant enzyme systems such as superoxide dismutase, catalase, and glutathione peroxidase activities [12] [13]. Arabic gum treatment significantly increases total antioxidant capacity while reducing oxidative stress markers including malondialdehyde levels and reactive oxygen species formation [12] [16]. The polysaccharide structure facilitates protection of grafted phenolic compounds from degradation, maintaining antioxidant efficacy during storage and processing conditions [8].
Comparative analysis using 2,2-diphenyl-1-picrylhydrazyl, ferric reducing antioxidant power, cupric reducing antioxidant capacity, and oxygen radical absorbance capacity assays demonstrates strong correlations between total phenolic content and antioxidant activity [10] [47]. The Folin-Ciocalteu, oxygen radical absorbance capacity, and cupric reducing antioxidant capacity methods show correlation coefficients of 0.98, 0.93, and 0.99 respectively with ferric reducing antioxidant power measurements [10] [47]. These correlations confirm that phenolic compounds represent the primary contributors to the antioxidant capacity of Arabic gum extracts [10].
Table 4: Phenolic Constituents and Antioxidant Pathways in Arabic Gum
Phenolic Compound | Grafting Efficiency | Antioxidant Ranking | Mechanism | Thermal Stability | Emulsification Impact | References |
---|---|---|---|---|---|---|
Gallic Acid | 22.4 ± 0.8 mg/g | Highest | Hydroxyl group donation | Enhanced | Significantly improved | [8] |
Caffeic Acid | 19.8 ± 0.6 mg/g | Moderate | Radical scavenging | Enhanced | Improved | [8] |
Ferulic Acid | 18.7 ± 0.2 mg/g | Lowest | Chain-breaking | Enhanced | Improved | [8] |
Total Phenolic Content | 2.7 ± 0.2 mg/g (native) | Base level | Multiple pathways | Improved | Enhanced functionality | [8] [9] |
Flavonoids | Present | Contributing | Metal chelation | Variable | Structural support | [9] |
Tannins | Lower than other gums | Contributing | Protein binding | Stable | Stability enhancement | [9] |
Arabic gum demonstrates significant anti-inflammatory properties through modulation of nuclear factor kappa B signaling pathways, effectively reducing systemic inflammation markers and cytokine expression [14] [15] [16]. The polysaccharide exerts its anti-inflammatory effects primarily through fermentation-derived short-chain fatty acids, particularly butyrate, which inhibits nuclear factor kappa B activation and subsequent transcription of pro-inflammatory genes [14] [39]. Clinical studies demonstrate that Arabic gum supplementation significantly reduces tumor necrosis factor alpha levels with statistical significance (p=0.05) and erythrocyte sedimentation rate (p=0.011) in patients with rheumatoid arthritis following twelve weeks of treatment [14].
The molecular mechanism involves inhibition of nuclear factor kappa B phosphorylation, specifically targeting the p65 subunit phosphorylation that normally activates inflammatory gene transcription [15] [43]. Arabic gum treatment reduces nuclear factor kappa B/p65 messenger ribonucleic acid expression levels alongside decreased expression of inflammatory mediators including tumor necrosis factor alpha, interleukin-6, and inducible nitric oxide synthase [15] [35]. This inhibition occurs through regulation of reactive oxygen species/nuclear factor kappa B signaling pathways in multiple organ systems including liver, lung, brain, and spleen tissues [16] [17].
The anti-inflammatory cascade involves modulation of advanced glycation end products-nuclear factor kappa B-NOD-like receptor protein 3 inflammasome signaling axis, representing a critical pathway in chronic inflammatory conditions [43]. Arabic gum treatment significantly reduces levels of NOD-like receptor protein 3 inflammasome components including the NOD-like receptor protein 3, apoptosis-associated speck-like protein containing a CARD domain, and pro-caspase-1 by approximately 5.3-fold, 1.8-fold, and 1.3-fold respectively [43]. The polysaccharide simultaneously decreases phosphorylation of nuclear factor kappa B p65, preventing activation of downstream inflammatory cascades [43].
Table 5: Nuclear Factor Kappa B Signaling Modulation by Arabic Gum
Parameter | Baseline Value | Post-Treatment Value | Clinical Model | Mechanism | References |
---|---|---|---|---|---|
TNF-α Level Reduction | Variable | Significant decrease (p=0.05) | Rheumatoid arthritis patients | Butyrate-mediated NF-κB inhibition | [14] [39] |
IL-6 Expression | Elevated | Reduced expression | Hepatic injury model | Direct NF-κB pathway modulation | [15] [35] |
NF-κB/p65 Phosphorylation | Increased | Significantly inhibited | AGEs-induced inflammation | Phosphorylation inhibition | [43] |
ESR Reduction | Elevated | Significant decrease (p=0.011) | Rheumatoid arthritis patients | Inflammatory marker reduction | [14] [39] |
Disease Activity Score (DAS-28) | Active disease | Significant decrease (p<0.001) | Rheumatoid arthritis patients | Overall disease improvement | [14] [39] |
Treatment Duration | Pre-treatment | 12 weeks | Clinical trial | Sustained intervention | [14] [39] |
Systemic anti-inflammatory effects extend beyond nuclear factor kappa B modulation to include enhancement of anti-inflammatory cytokine production, particularly interleukin-10, while suppressing pro-inflammatory mediators [14] [36]. Arabic gum treatment demonstrates protective effects against oxidative stress-induced inflammation by increasing total antioxidant capacity and reducing lipid peroxidation markers [12] [38]. The polysaccharide exhibits nephroprotective and hepatoprotective properties through mitigation of inflammation and oxidative stress in adenine-induced chronic renal failure models [38].